Cas no 2171194-72-0 ((2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid)

(2S)-2-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid is an Fmoc-protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). Its key advantages include high reactivity in coupling reactions due to the Fmoc group’s orthogonality, enabling selective deprotection under mild basic conditions without affecting other protecting groups. The chiral (2S)-configuration ensures stereochemical integrity in peptide sequences, while the butanamido linker enhances solubility in organic solvents. This compound is particularly valuable for constructing complex peptides with precision, offering compatibility with automated synthesizers. Its stability under standard SPPS conditions and efficient removal of the Fmoc group make it a reliable choice for researchers in medicinal chemistry and bioconjugation.
(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid structure
2171194-72-0 structure
Product name:(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
CAS No:2171194-72-0
MF:C22H24N2O5
MW:396.436366081238
CID:6370599
PubChem ID:165551627

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Chemical and Physical Properties

Names and Identifiers

    • (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid
    • (2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
    • 2171194-72-0
    • EN300-1485705
    • Inchi: 1S/C22H24N2O5/c1-14(21(26)27)24-20(25)11-6-12-23-22(28)29-13-19-17-9-4-2-7-15(17)16-8-3-5-10-18(16)19/h2-5,7-10,14,19H,6,11-13H2,1H3,(H,23,28)(H,24,25)(H,26,27)/t14-/m0/s1
    • InChI Key: BTEJZMJCKDDPMY-AWEZNQCLSA-N
    • SMILES: O(C(NCCCC(N[C@H](C(=O)O)C)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 396.16852187g/mol
  • Monoisotopic Mass: 396.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 9
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 105Ų

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1485705-50mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
50mg
$587.0 2023-09-28
Enamine
EN300-1485705-2500mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
2500mg
$1370.0 2023-09-28
Enamine
EN300-1485705-1.0g
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
1g
$0.0 2023-06-06
Enamine
EN300-1485705-100mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
100mg
$615.0 2023-09-28
Enamine
EN300-1485705-1000mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
1000mg
$699.0 2023-09-28
Enamine
EN300-1485705-10000mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
10000mg
$3007.0 2023-09-28
Enamine
EN300-1485705-250mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
250mg
$642.0 2023-09-28
Enamine
EN300-1485705-500mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
500mg
$671.0 2023-09-28
Enamine
EN300-1485705-5000mg
(2S)-2-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanamido]propanoic acid
2171194-72-0
5000mg
$2028.0 2023-09-28

(2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid Related Literature

Additional information on (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid

Recent Advances in the Study of (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid and Its Related Compound 2171194-72-0

The chemical compound (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid, often abbreviated as Fmoc-protected amino acid derivative, has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, along with its related molecule 2171194-72-0, plays a crucial role in peptide synthesis and drug development. Recent studies have explored their potential applications in targeted drug delivery, enzyme inhibition, and as building blocks for novel therapeutics. This research brief aims to summarize the latest findings and advancements related to these compounds.

One of the key areas of research involving (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid is its use in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective moiety for amino acids, enabling the stepwise construction of peptides with high precision. Recent studies have demonstrated the efficiency of this compound in synthesizing complex peptides with minimal side reactions. Additionally, its compatibility with automated synthesizers has made it a preferred choice for large-scale peptide production.

Compound 2171194-72-0, on the other hand, has been investigated for its potential as a small-molecule inhibitor in various biochemical pathways. A 2023 study published in the Journal of Medicinal Chemistry highlighted its role in modulating protein-protein interactions, particularly in the context of cancer therapeutics. The study revealed that 2171194-72-0 exhibits high binding affinity to specific oncogenic proteins, suggesting its potential as a lead compound for further drug development.

Another significant advancement is the application of these compounds in the development of prodrugs. Researchers have successfully conjugated (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid with various therapeutic agents to enhance their bioavailability and target specificity. For instance, a recent study demonstrated the efficacy of such conjugates in improving the pharmacokinetic profile of antiviral drugs, thereby reducing systemic toxicity.

In conclusion, the ongoing research on (2S)-2-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidopropanoic acid and 2171194-72-0 underscores their versatility and importance in chemical biology and pharmaceutical sciences. These compounds not only facilitate advanced peptide synthesis but also hold promise as therapeutic agents and drug delivery vehicles. Future studies are expected to further elucidate their mechanisms of action and expand their applications in medicine.

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